2-Piperidin-4-yl-2H-pyrazol-3-ylamine
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Overview
Description
2-Piperidin-4-yl-2H-pyrazol-3-ylamine is a heterocyclic compound that features both piperidine and pyrazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure allows for various chemical modifications, making it a versatile building block for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-piperidone with hydrazine hydrate to form the pyrazole ring, followed by amination to introduce the amine group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems ensures consistent quality and scalability. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 2-Piperidin-4-yl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to a more saturated form.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents and bases such as sodium hydride are frequently employed.
Major Products: The major products formed from these reactions include N-oxides, reduced pyrazoles, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Piperidin-4-yl-2H-pyrazol-3-ylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Piperidin-4-yl-1H-pyrazol-3-ylamine: Similar structure but different electronic properties.
2-Piperidin-4-yl-2H-pyrazol-4-ylamine: Positional isomer with different reactivity.
2-Piperidin-4-yl-2H-pyrazol-5-ylamine: Another positional isomer with unique properties.
Uniqueness: 2-Piperidin-4-yl-2H-pyrazol-3-ylamine is unique due to its specific arrangement of functional groups, which allows for a distinct set of chemical reactions and biological activities. Its versatility in chemical modifications makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-piperidin-4-ylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-8-3-6-11-12(8)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLYKKYZWBQKLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349490 |
Source
|
Record name | 2-Piperidin-4-yl-2H-pyrazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957478-21-6 |
Source
|
Record name | 2-Piperidin-4-yl-2H-pyrazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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